molecular formula C10H12BrClO B15236954 5-Bromo-2-(tert-butyl)-4-chlorophenol

5-Bromo-2-(tert-butyl)-4-chlorophenol

Cat. No.: B15236954
M. Wt: 263.56 g/mol
InChI Key: HWWBMAGGETUTFW-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)-4-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a tert-butyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)-4-chlorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 2-(tert-butyl)-4-chlorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl)-4-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

5-Bromo-2-(tert-butyl)-4-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: Lacks the tert-butyl group, making it less sterically hindered.

    5-Bromo-2-chlorophenol: Similar structure but without the tert-butyl group.

    2-(tert-butyl)-4-chlorophenol: Lacks the bromine atom.

Uniqueness

5-Bromo-2-(tert-butyl)-4-chlorophenol is unique due to the combination of bromine, chlorine, and tert-butyl groups on the phenol ring

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

5-bromo-2-tert-butyl-4-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)6-4-8(12)7(11)5-9(6)13/h4-5,13H,1-3H3

InChI Key

HWWBMAGGETUTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)Br)Cl

Origin of Product

United States

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